Cas no 2067-58-5 (N1,N1-bis(2-chloroethyl)benzene-1,4-diamine)

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine is a bifunctional alkylating agent characterized by its reactive chloroethyl groups attached to a benzene-1,4-diamine core. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its ability to form covalent bonds with nucleophilic sites makes it valuable for crosslinking applications. The presence of two chloroethyl moieties enhances its reactivity, enabling efficient alkylation of biomolecules such as DNA or proteins. Its aromatic diamine structure contributes to stability while allowing further functionalization. The compound is typically handled under controlled conditions due to its potential reactivity with moisture and nucleophiles. It serves as a key intermediate in the development of targeted therapeutic agents and specialized polymers.
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine structure
2067-58-5 structure
Product Name:N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
CAS No:2067-58-5
MF:C10H14Cl2N2
MW:233.137560367584
MDL:MFCD01706695
CID:910252
PubChem ID:74946
Update Time:2025-06-08

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • phenylenediamine mustard
    • N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
    • N,N-bis(2-chloroethyl)benzene-1,4-diamine
    • N-(p-Amino-phenyl)-nitrogen mustard
    • EN300-8830166
    • HWAVIYAFGOQVNJ-UHFFFAOYSA-N
    • BRN 1641056
    • p-Phenylenediamine, N,N-bis(2-chloroethyl)-
    • n,n-bis(2-chloroethyl)-1,4-phenylenediamine
    • 1,4-Benzenediamine, N,N-bis(2-chloroethyl)-
    • SCHEMBL1269424
    • N-(p-Amino-phenyl)-2,2'-dichlorodiethylamine
    • 2067-58-5
    • DTXSID00174715
    • p-Aminophenyl derivative of nitrogen mustard
    • 1,4-Benzenediamine, N1,N1-bis(2-chloroethyl)-
    • CHEMBL275497
    • N1,N1-Bis(2-chloroethyl)-1,4-benzenediamine
    • N,N-Di(2-chloroethyl)-p-phenylenediamine
    • 4-N,4-N-bis(2-chloroethyl)benzene-1,4-diamine
    • E3A7MQB6LC
    • Bis(2-chloroethyl)-p-phenylenediamine, N,N-
    • N,N-Bis(2-chloroethyl)-p-phenylenediamine
    • MDL: MFCD01706695
    • Inchi: 1S/C10H14Cl2N2/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8,13H2
    • InChI Key: HWAVIYAFGOQVNJ-UHFFFAOYSA-N
    • SMILES: ClCCN(C1C=CC(=CC=1)N)CCCl

Computed Properties

  • Exact Mass: 232.0534038g/mol
  • Monoisotopic Mass: 232.0534038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 1.2597 (rough estimate)
  • Boiling Point: 373.25°C (rough estimate)
  • Refractive Index: 1.6400 (estimate)

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine Pricemore >>

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Additional information on N1,N1-bis(2-chloroethyl)benzene-1,4-diamine

Introduction to N1,N1-bis(2-chloroethyl)benzene-1,4-diamine (CAS No. 2067-58-5)

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine, a compound with the chemical formula C₁₄H₂₁Cl₂N₂, is a significant molecule in the field of pharmaceutical and biochemical research. This compound is characterized by its N1,N1-bis(2-chloroethyl)benzene-1,4-diamine structure, which includes a benzene ring substituted with two 2-chloroethylamine groups at the 1 and 4 positions. The presence of chlorine atoms and amine groups makes it a versatile intermediate in the synthesis of various pharmacologically active agents.

The CAS No. 2067-58-5 of this compound provides a unique identifier that ensures consistency and accuracy in scientific literature and industrial applications. This numbering system is crucial for researchers and manufacturers to reference the compound without ambiguity. The benzene ring in N1,N1-bis(2-chloroethyl)benzene-1,4-diamine serves as a stable aromatic core, while the amine and chloroethyl groups introduce reactivity that can be exploited in further chemical modifications.

Recent advancements in medicinal chemistry have highlighted the importance of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine as a precursor in the development of novel therapeutic agents. Its structural features make it a valuable building block for designing compounds with specific biological activities. For instance, derivatives of this molecule have shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

One of the most intriguing aspects of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine is its potential as an intermediate in the synthesis of antitumor agents. The combination of nitrogen-rich functional groups and aromatic stability allows for the development of molecules that can interact with biological targets in complex ways. Researchers have been particularly interested in its ability to modulate enzyme activity and cell signaling pathways, which are often dysregulated in disease states.

The N1,N1-bis(2-chloroethyl)benzene-1,4-diamine structure also lends itself to exploration in the field of polymer chemistry. Its ability to undergo polymerization reactions has led to the development of novel materials with applications in drug delivery systems. These polymers can be engineered to release therapeutic agents in a controlled manner, improving treatment efficacy and reducing side effects.

In addition to its pharmaceutical applications, N1,N1-bis(2-chloroethyl)benzene-1,4-diamine has shown potential in agricultural research. Derivatives of this compound have been investigated for their herbicidal and fungicidal properties. The chlorine atoms in its structure contribute to its bioactivity by enhancing its ability to interact with biological targets in plants. This has opened up new avenues for developing environmentally friendly crop protection agents.

The synthesis of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed to construct the desired molecular framework. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate compounds and final product.

Recent studies have also explored the toxicological profile of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine to ensure its safe use in various applications. Acute toxicity studies have been conducted to assess its effects on different organisms, providing valuable data for risk assessment. Chronic toxicity studies are also being performed to understand long-term exposure risks. These studies are crucial for ensuring that the compound can be used safely in both laboratory and industrial settings.

The role of computational chemistry in understanding the properties of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. This information is invaluable for designing new derivatives with improved pharmacological properties. Additionally, computational methods help optimize synthetic routes by predicting reaction outcomes before experimental trials are conducted.

The future prospects for N1,N1-bis(2-chloroethyl)benzene-1,4-diamine are promising, with ongoing research aimed at expanding its applications across multiple fields. Advances in synthetic methodologies will continue to enhance our ability to produce this compound efficiently and on a large scale. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will drive innovation by combining experimental data with computational insights.

In conclusion, N1,N1-bis(2-chloroethyl)benzene-1,4-diamine (CAS No. 2067-58-5) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agriculture. Its unique structural features make it a valuable intermediate for synthesizing biologically active agents and advanced materials. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing global challenges across multiple scientific disciplines.

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